(2R,3R,5S)-Omarigliptin-d3
Description
Properties
Molecular Formula |
C₁₇H₁₇D₃F₂N₄O₃S |
|---|---|
Molecular Weight |
401.45 |
Synonyms |
(2R,3R,5S)-2-(2,5-Difluorophenyl)-5-[2-(trideuteriomethylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-amine; (2R,3R,5S)-2-(2,5-Difluorophenyl)-5-[2,6-dihydro-2-(trideuteriomethylsulfonyl)pyrrolo[3,4-c]pyrazol-5(4H)-yl]tet |
Origin of Product |
United States |
Synthetic Methodologies for 2r,3r,5s Omarigliptin D3
Strategies for Stereoselective Deuterium (B1214612) Incorporation
The introduction of deuterium into the Omarigliptin (B609743) structure must be accomplished without compromising the specific stereochemical configuration—(2R,3R,5S)—which is essential for its pharmacological activity. This necessitates a synthetic plan where the stereocenter-rich backbone is constructed enantioselectively, and the deuterium label is introduced through a carefully chosen deuterated reagent at an appropriate stage.
The synthesis of the non-deuterated Omarigliptin backbone has been a subject of significant research, with several efficient and highly stereoselective routes developed. These methods focus on the construction of the key tetrahydropyran (B127337) core with the desired stereochemistry. One prominent approach involves a highly efficient asymmetric synthesis of a key tetrahydropyranol intermediate. This synthesis features a practical, highly enantioselective asymmetric Henry reaction to establish two contiguous stereogenic centers. Further enhancement of stereochemical purity is achieved through a crystallization-induced dynamic resolution (CIDT) process, which provides exceptional enantiomeric and diastereomeric excess.
Another successful strategy relies on a series of ruthenium-catalyzed reactions. This convergent synthesis assembles the target molecule through a diastereoselective reductive amination. The key pyranone intermediate's synthesis is notable for its use of three distinct Ru-catalyzed reactions:
A dynamic kinetic resolution (DKR) reduction of a racemic α-aminoketone to set the two contiguous stereogenic centers.
A cycloisomerization of a bis-homopropargylic alcohol to form the dihydropyran ring.
A Ru-catalyzed oxidation of a pyranol to the required pyranone.
These advanced synthetic methods provide reliable access to the enantiomerically pure backbone of Omarigliptin, which serves as the foundation for the synthesis of its deuterated analogue.
The "d3" designation in (2R,3R,5S)-Omarigliptin-d3 indicates that the three hydrogen atoms of the methyl group in the methylsulfonyl moiety have been replaced with deuterium. The most direct and efficient strategy to achieve this is to use a deuterated reagent during the sulfonylation step of the synthesis.
The key reagent for this purpose is trideuteromethanesulfonyl chloride (CD3SO2Cl), often referred to as mesyl-d3 chloride. This reagent is commercially available and can be readily incorporated into the synthetic sequence. The formation of the sulfonamide bond in Omarigliptin involves the reaction of an amine with a sulfonyl chloride. By substituting standard methanesulfonyl chloride (CH3SO2Cl) with its deuterated counterpart, the trideuteromethyl group (-SO2CD3) is installed directly and selectively.
Alternative trideuteromethylating agents and methods exist, such as using deuterated dimethyl sulfoxide (B87167) (DMSO-d6) as a source for the -CD3 group under radical reaction conditions or employing trideuteromethyl sulfoxonium iodide (TDMSOI). organic-chemistry.orgrsc.org However, for the synthesis of a sulfonamide like that in Omarigliptin, the use of CD3SO2Cl is the most straightforward and widely adopted chemical transformation.
Precursor Design and Chemical Transformations for Deuterated Synthesis
Precursor Design:
Enantiopure Amine Precursor: The synthesis starts with the construction of the (2R,3R,5S)-configured tetrahydropyran-3-amine backbone using the enantioselective methods described previously (Section 2.1.1). This key intermediate contains the necessary amine functionality for the subsequent coupling reaction.
Deuterated Sulfonyl Precursor: The deuterated component is trideuteromethanesulfonyl chloride (CD3SO2Cl). This precursor can be prepared through methods such as the chlorination of dimethyl sulfoxide-d6. jst.go.jp The pyrazole-containing portion of the Omarigliptin side chain is first synthesized and then reacted with CD3SO2Cl to form the deuterated N-sulfonylated pyrazole (B372694) fragment.
Chemical Transformation: The key chemical transformation is the formation of the sulfonamide linkage. The nitrogen atom of the pyrazole ring is sulfonated using trideuteromethanesulfonyl chloride in the presence of a suitable base. This reaction mirrors the non-deuterated synthesis, where methanesulfonyl chloride is used.
Reaction Scheme: Pyrazole-NH + Cl-SO2-CD3 --(Base)--> Pyrazole-N-SO2-CD3 + HCl
This deuterated pyrazole-sulfone intermediate is then coupled with the enantiopure tetrahydropyran amine backbone, typically via a reductive amination reaction, to yield the final (2R,3R,5S)-Omarigliptin-d3 molecule.
Purification and Isolation Techniques for Deuterated Stereoisomers
The purification and isolation of (2R,3R,5S)-Omarigliptin-d3 are critical to ensure that the final product meets the high purity standards required for its intended use. Since the isotopic substitution of hydrogen with deuterium results in a negligible change in the compound's polarity and general chemical properties, the purification techniques employed are largely identical to those used for the non-deuterated Omarigliptin.
The primary methods for purification include:
Crystallization: This is a highly effective method for purifying the final compound and key intermediates. The high stereoselectivity of the synthetic routes often allows for the direct crystallization of the desired stereoisomer, effectively removing chemical impurities and any minor diastereomers that may have formed.
Chromatography: Column chromatography, including silica (B1680970) gel chromatography, is used to purify intermediates throughout the synthesis. For highly specialized separations or analysis, High-Performance Liquid Chromatography (HPLC), potentially on a chiral stationary phase, can be employed to confirm stereochemical purity, although the synthetic design aims to minimize the need for such challenging final-stage separations.
The isolation of the final product typically involves filtration of the crystallized solid, followed by washing with appropriate solvents and drying under vacuum to yield the pure, deuterated compound.
Isotopic Enrichment and Purity Assessment in Synthetic Batches
After synthesis and purification, each batch of (2R,3R,5S)-Omarigliptin-d3 must be rigorously analyzed to confirm its chemical purity, stereochemical integrity, and, crucially, its isotopic enrichment. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is the standard for this comprehensive analysis. rsc.orgrsc.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the degree of deuterium incorporation. By comparing the mass-to-charge ratio (m/z) of the deuterated molecule to its non-deuterated standard, the number of deuterium atoms can be confirmed. The analysis of the isotopic cluster in the mass spectrum allows for the calculation of isotopic purity—the percentage of molecules that contain the desired three deuterium atoms versus those with fewer (d2, d1) or no (d0) deuterium atoms. rsc.org
| Analytical Technique | Parameter Measured | Purpose |
| Mass Spectrometry (MS) | Molecular Ion Peak (m/z) | Confirms the mass increase corresponding to 3 deuterium atoms. |
| Isotopic Cluster Distribution | Calculates the percentage of isotopic enrichment (e.g., % d3 vs. d2, d1, d0). rsc.org | |
| ¹H NMR | Disappearance of Signal | Confirms the absence of protons at the methylsulfonyl position. |
| Integration of Remaining Signals | Quantifies chemical purity by comparing proton signals of the backbone. | |
| ²H NMR (Deuterium NMR) | Presence of Signal | Confirms the presence of deuterium and its chemical environment. |
| ¹³C NMR | Splitting Pattern | The signal for the deuterated carbon (-CD3) will appear as a multiplet due to C-D coupling, confirming the label's position. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is invaluable for confirming the exact location of the deuterium labels.
¹H NMR: In the proton NMR spectrum of (2R,3R,5S)-Omarigliptin-d3, the characteristic singlet corresponding to the methylsulfonyl (-SO2CH3) protons will be absent or significantly diminished, providing direct evidence of successful deuteration.
²H NMR: Deuterium NMR will show a signal at the chemical shift corresponding to the methylsulfonyl position, confirming the presence of deuterium in the correct chemical environment.
¹³C NMR: The carbon atom of the trideuteromethyl group (-CD3) will exhibit a characteristic splitting pattern (a multiplet) due to coupling with the three deuterium nuclei, further confirming the site of labeling.
Combining these analytical techniques provides a complete profile of the synthetic batch, ensuring its identity, purity, stereochemistry, and isotopic enrichment meet the required specifications. rsc.orgnih.gov
Advanced Analytical Method Development and Validation for 2r,3r,5s Omarigliptin D3 in Research Matrices
Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Research Quantification
LC-MS/MS is the gold standard for the quantification of drugs and their metabolites in biological samples due to its high sensitivity and selectivity. nih.gov Validated LC-MS/MS assays are essential for pharmacokinetic studies involving Omarigliptin (B609743), where (2R,3R,5S)-Omarigliptin-d3 is used as an internal standard. nih.govnih.gov
The primary goal of chromatography is to separate the analyte of interest from other matrix components. When dealing with deuterated compounds like (2R,3R,5S)-Omarigliptin-d3 and its non-deuterated counterpart, complete chromatographic separation is often not achieved nor required. The substitution of hydrogen with deuterium (B1214612) results in a negligible change in the molecule's polarity and physicochemical properties.
Consequently, deuterated and non-deuterated analogs typically exhibit very similar retention times and often co-elute under standard reversed-phase HPLC conditions. nih.govresearchgate.net While a subtle "isotope effect" can sometimes lead to slight differences in retention, the high specificity of the mass spectrometer detector is relied upon to differentiate between the two compounds based on their mass-to-charge (m/z) ratio. Separation is focused on isolating the analyte from endogenous interferences in the research matrix.
Table 1: Example Liquid Chromatography Parameters for Omarigliptin Analysis
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) scite.ai |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile scite.ai |
| Flow Rate | 0.5 mL/min |
| Gradient | Isocratic or Gradient Elution |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
This table presents typical starting conditions for method development; parameters must be optimized for specific applications.
Tandem mass spectrometry (MS/MS) provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for each compound. For (2R,3R,5S)-Omarigliptin-d3, the instrument is tuned to detect its unique molecular mass, which is three daltons higher than that of Omarigliptin.
The instrument operates in Multiple Reaction Monitoring (MRM) mode, where the precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is selected in the third quadrupole. This process minimizes background noise and enhances sensitivity. The choice of product ions is determined by fragmentation studies to ensure a stable and intense signal. For instance, a published method for omarigliptin used a transition of m/z 399.2 to 153.0. nih.gov
Table 2: Illustrative Mass Spectrometry MRM Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Omarigliptin | 399.2 | 153.0 | 200 | 35 |
| (2R,3R,5S)-Omarigliptin-d3 (IS) | 402.2 | 153.0 | 200 | 35 |
These values are illustrative. The optimal product ion and collision energy for the deuterated standard would be confirmed during method development. The product ion may be identical if the deuterium atoms are not on the fragmented portion of the molecule.
The primary application of (2R,3R,5S)-Omarigliptin-d3 is as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalytical methods. nih.gov An SIL-IS is considered the ideal standard because its physicochemical properties are nearly identical to the analyte. mdpi.com
During sample preparation, which can involve protein precipitation or liquid-liquid extraction, any loss of analyte is mirrored by a proportional loss of the SIL-IS. scite.ai Similarly, any variation in ionization efficiency in the mass spectrometer's source (ion suppression or enhancement) affects both the analyte and the SIL-IS to the same degree. By calculating the ratio of the analyte's response to the internal standard's response, these variations are normalized, leading to highly accurate and precise quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Isotopic Purity
NMR spectroscopy is an indispensable tool for the structural elucidation of molecules, including the confirmation of isotopic labeling. It provides definitive information on the position of deuterium atoms and the isotopic purity of the synthesized compound.
Deuterium (²H) NMR is a direct method to confirm the successful incorporation of deuterium into the target molecule. wikipedia.orgmagritek.com Since the natural abundance of deuterium is very low (approx. 0.016%), a signal in the ²H NMR spectrum is a clear indication of successful labeling. wikipedia.org The spectrum provides two key pieces of information:
Chemical Shift : The chemical shift of the deuterium signal indicates the electronic environment of the deuterium atom, allowing for the confirmation of its position within the molecular structure. nih.gov
Integration : The integral of the ²H NMR signal can be used to quantify the level of deuterium incorporation. sigmaaldrich.com
In parallel, the ¹H NMR spectrum is used to confirm the absence of a proton signal at the position where deuterium has been incorporated. The disappearance of a specific proton resonance provides strong evidence of successful deuteration. magritek.com
Table 3: Hypothetical NMR Data for (2R,3R,5S)-Omarigliptin-d3
| Nucleus | Technique | Expected Observation | Purpose |
| ¹H | 1D Proton NMR | Disappearance of signal(s) in the region corresponding to the labeled position(s). | Confirms substitution of H with D. |
| ²H | 1D Deuterium NMR | Appearance of a signal at a chemical shift corresponding to the labeled position. wikipedia.org | Directly detects deuterium and confirms its chemical environment. |
| ¹³C | 1D Carbon NMR | An upfield shift (isotope effect) for the carbon atom bonded to deuterium. bibliotekanauki.pl | Provides secondary confirmation of the label's position. |
For a molecule with multiple chiral centers like (2R,3R,5S)-Omarigliptin, it is crucial to verify that the deuteration process did not cause epimerization or other changes to its stereochemistry. Advanced two-dimensional (2D) NMR techniques are employed for this purpose.
Techniques such as ²H-¹H correlation spectroscopy can be used to establish correlations between deuterium nuclei and nearby protons, definitively confirming the site of labeling. cdnsciencepub.comcdnsciencepub.com Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, can be performed. These experiments detect through-space interactions between nuclei. By analyzing the NOE correlations, the relative stereochemistry of the molecule can be confirmed, ensuring that the (2R,3R,5S) configuration is maintained in the final deuterated product. These advanced methods are critical for validating the structural integrity and stereochemical purity of labeled analogues used in regulated research. chemrxiv.org
Method Validation Parameters for Research Bioanalytical Assays
The validation of bioanalytical methods is a critical process to ensure the reliability, accuracy, and precision of quantitative data generated from research matrices. For isotopically labeled compounds such as (2R,3R,5S)-Omarigliptin-d3, which often serve as internal standards in mass spectrometry-based assays, a rigorous validation process confirms their suitability for purpose. The validation parameters discussed below are fundamental to establishing a method's performance characteristics in complex in vitro biological systems.
Specificity and Selectivity Assessment in Complex Matrices
Specificity and selectivity are paramount in bioanalytical method development, ensuring that the analyte's measurement is unambiguous and free from interference. japsonline.com Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including endogenous matrix components, metabolites, or degradation products. japsonline.com Specificity is the ultimate measure of selectivity, confirming that the detected signal pertains only to the analyte of interest.
In the context of (2R,3R,5S)-Omarigliptin-d3, assessment in complex research matrices (e.g., human plasma, liver microsomes) involves analyzing multiple blank matrix lots to investigate for interfering peaks at the retention time and mass-to-charge ratio (m/z) of the analyte. For liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are commonly employed for such analyses, selectivity is typically achieved through a combination of chromatographic separation and the unique mass transition of the parent ion to a specific product ion.
Key assessment criteria include:
Absence of Interference: At least six different sources of the biological matrix are tested to ensure no significant interfering peaks are present at the analyte's retention time.
Metabolite and Degradant Discrimination: The method must be able to resolve (2R,3R,5S)-Omarigliptin-d3 from its non-labeled counterpart, Omarigliptin, as well as any known metabolites or degradation products that could potentially be present in the sample. nih.gov
Isotopic Crosstalk: A critical evaluation for a deuterated standard is the assessment of any signal contribution from the high-mass isotopes of the non-labeled analyte into the mass transition channel of the labeled standard. This "crosstalk" must be negligible to ensure accuracy.
Linearity and Calibration Range Determination in in vitro Systems
Linearity demonstrates the direct proportionality between the analytical response and the concentration of the analyte over a defined range. The calibration range is the span of concentrations, from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ), within which the method is shown to be accurate, precise, and linear.
For (2R,3R,5S)-Omarigliptin-d3, a calibration curve is constructed by plotting the peak area ratio of the analyte to an internal standard (if used) against the nominal concentration. The curve is typically fitted with a linear, weighted (e.g., 1/x or 1/x²) regression model. The acceptance criterion for the correlation coefficient (r²) is generally ≥0.99. mdpi.com
The following table presents illustrative data for a calibration curve determination for a research assay.
| Nominal Concentration (ng/mL) | Calculated Concentration (ng/mL) | Accuracy (%) |
|---|---|---|
| 1.0 (LLOQ) | 0.95 | 95.0 |
| 2.5 | 2.60 | 104.0 |
| 10.0 | 10.15 | 101.5 |
| 50.0 | 48.90 | 97.8 |
| 200.0 | 198.20 | 99.1 |
| 800.0 | 807.20 | 100.9 |
| 1000.0 (ULOQ) | 995.00 | 99.5 |
Regression Analysis: y = 0.015x + 0.002; r² = 0.9992
Precision, Accuracy, and Robustness Evaluation for Research Methods
Precision and accuracy are the cornerstones of method validation, defining the reliability of the data. jddtonline.info Accuracy refers to the closeness of the mean test results to the true value, while precision describes the closeness of agreement among a series of measurements. ui.ac.id These parameters are evaluated at multiple concentration levels, typically including the LLOQ, low, medium, and high-quality control (QC) samples.
Precision is expressed as the coefficient of variation (CV%) and is assessed for repeatability (intra-run precision) and intermediate precision (inter-run precision). europa.eu
Accuracy is expressed as the percent deviation of the mean calculated concentration from the nominal concentration.
According to regulatory guidelines, the CV% should not exceed 15% for QC samples (20% at the LLOQ), and the accuracy should be within ±15% of the nominal value (±20% at the LLOQ). europa.eu
Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use. nih.gov Examples of variations include changes in mobile phase composition, flow rate, or column temperature.
The following table summarizes typical precision and accuracy results from a method validation study.
| QC Level (ng/mL) | Intra-Run Precision (CV%) (n=6) | Intra-Run Accuracy (%) (n=6) | Inter-Run Precision (CV%) (n=18, 3 runs) | Inter-Run Accuracy (%) (n=18, 3 runs) |
|---|---|---|---|---|
| 1.0 (LLOQ) | 8.5 | 105.2 | 11.2 | 103.8 |
| 3.0 (Low) | 6.2 | 98.7 | 7.9 | 99.5 |
| 150.0 (Medium) | 4.1 | 101.3 | 5.5 | 102.1 |
| 750.0 (High) | 3.5 | 97.9 | 4.8 | 98.6 |
Matrix Effects and Recovery in in vitro Biological Matrices
When analyzing samples from biological matrices, matrix components can interfere with the ionization process in the mass spectrometer source, leading to ion suppression or enhancement. This phenomenon, known as the matrix effect, can significantly impact the accuracy and precision of an LC-MS/MS method. nih.gov
Matrix Effect is quantitatively assessed by comparing the peak response of an analyte spiked into a post-extraction blank matrix sample with the response of the analyte in a pure solution.
Recovery refers to the efficiency of the extraction procedure in removing the analyte from the matrix. It is determined by comparing the analyte's response in a pre-extraction spiked sample to that of a post-extraction spiked sample.
A consistent and reproducible recovery and a negligible matrix effect are crucial for a reliable bioanalytical method. The variability of the matrix effect and recovery across different lots of the biological matrix should be minimal, typically with a CV% of ≤15%.
The table below illustrates a typical assessment of matrix effect and recovery.
| QC Level (ng/mL) | Recovery (%) | Recovery Precision (CV%) | Matrix Factor | Matrix Effect Precision (CV%) |
|---|---|---|---|---|
| 3.0 (Low) | 88.5 | 7.1 | 0.98 | 5.4 |
| 750.0 (High) | 91.2 | 5.8 | 1.03 | 4.9 |
In Vitro Mechanistic and Metabolic Research Applications of 2r,3r,5s Omarigliptin D3
Enzyme Inhibition Kinetics and Binding Studies (DPP-4 Inhibition)
The parent compound, Omarigliptin (B609743), is a competitive, reversible inhibitor of the DPP-4 enzyme. researchgate.netnih.gov This enzyme is responsible for inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which play a role in glucose homeostasis. nih.govnih.gov Understanding the precise nature of this inhibition is critical, and isotopically labeled compounds like (2R,3R,5S)-Omarigliptin-d3 are instrumental in these investigations.
The potency of an inhibitor is quantified by its inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition. Omarigliptin is a highly potent DPP-4 inhibitor, significantly more so than earlier compounds like sitagliptin. researchgate.netnih.gov
In competitive binding assays to determine Kᵢ, labeled compounds are essential. (2R,3R,5S)-Omarigliptin-d3 can be used as a stable isotope-labeled competitor against a radiolabeled ligand or substrate. Its primary and most crucial role, however, is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays. By adding a known concentration of the deuterated standard to the experimental samples, precise quantification of the unlabeled Omarigliptin bound to the enzyme or remaining in solution can be achieved, correcting for variations in sample processing and instrument response.
Table 1: Comparative DPP-4 Inhibition Potency
| Compound | IC₅₀ (nM) | Kᵢ (nM) | Inhibition Type |
|---|---|---|---|
| Omarigliptin | 1.6 researchgate.netnih.gov | 0.8 researchgate.netnih.gov | Competitive, Reversible researchgate.netnih.gov |
| Sitagliptin | 18 researchgate.net | Not Specified | Competitive nih.gov |
IC₅₀ represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme in vitro. Kᵢ is the inhibition constant for an inhibitor.
Structural studies reveal that Omarigliptin interacts with key residues within the active site of the DPP-4 enzyme. The essential amino group forms a salt bridge with amino acid residues Glu205 and Glu206, while a fused five-membered ring engages in π-π stacking with Tyr666. nih.gov These interactions within the S1 and S2 hydrophobic pockets of the enzyme are crucial for its inhibitory activity. nih.gov
While X-ray crystallography provides static snapshots of these interactions, techniques like nuclear magnetic resonance (NMR) spectroscopy can probe the dynamics of binding in solution. The deuterium (B1214612) atoms in (2R,3R,5S)-Omarigliptin-d3 can serve as specific probes in deuterium NMR studies to understand the conformational changes and mobility of the inhibitor when bound to the DPP-4 active site.
In Vitro Metabolic Stability and Metabolite Identification Studies
A critical aspect of drug development is understanding a compound's metabolic fate. In vitro assays using subcellular fractions (like microsomes) or hepatocytes are standard practice to predict in vivo clearance and identify potential metabolites. nuvisan.com Deuterated compounds are invaluable in these studies.
The substitution of hydrogen with deuterium can slow down the rate of metabolism at the site of deuteration if the cleavage of that C-H bond is the rate-limiting step in the metabolic reaction. nih.govmdpi.com This "kinetic isotope effect" can be exploited to investigate metabolic pathways.
By incubating parallel sets of human liver microsomes (HLM) with both unlabeled Omarigliptin and (2R,3R,5S)-Omarigliptin-d3, researchers can compare the rates of disappearance of the parent compound. mdpi.com A significantly slower degradation of the deuterated version would pinpoint the deuterated position as a primary site of metabolism ("metabolic hot spot"). hyphadiscovery.com This information is crucial for understanding the compound's intrinsic clearance and for guiding further drug design to enhance metabolic stability. researchgate.net
Table 2: Illustrative Design of a Metabolic Stability Assay
| Component | Condition A | Condition B |
|---|---|---|
| Test System | Human Liver Microsomes | Human Liver Microsomes |
| Test Compound | Omarigliptin | (2R,3R,5S)-Omarigliptin-d3 |
| Cofactor | NADPH | NADPH |
| Incubation Time | 0, 5, 15, 30, 60 min | 0, 5, 15, 30, 60 min |
| Analysis | LC-MS/MS | LC-MS/MS |
| Primary Outcome | Rate of disappearance of Omarigliptin | Rate of disappearance of Omarigliptin-d3 |
NADPH (Nicotinamide adenine dinucleotide phosphate) is a required cofactor for many drug-metabolizing enzymes.
Identifying metabolites formed in vitro is essential for predicting the metabolic profile in humans. LC-MS/MS is the primary analytical tool for this purpose. researchgate.netthermofisher.com The use of stable isotope-labeled compounds like (2R,3R,5S)-Omarigliptin-d3 greatly simplifies this process.
When a 1:1 mixture of Omarigliptin and (2R,3R,5S)-Omarigliptin-d3 is incubated with metabolically active systems (e.g., hepatocytes), any metabolite formed from the drug will appear in the mass spectrometer as a characteristic doublet signal separated by 3 mass units (the mass difference between the deuterated and unlabeled parent). This unique isotopic signature allows for the rapid and unambiguous identification of drug-related metabolites from the complex background matrix of the biological sample, effectively filtering out endogenous components. chemrxiv.org
Reaction phenotyping aims to identify the specific enzymes, such as cytochrome P450 (CYP) or UDP-glucuronosyltransferase (UGT) isoforms, responsible for a drug's metabolism. nih.govnih.gov This is typically done by incubating the drug in systems like pooled human liver microsomes in the presence and absence of specific chemical inhibitors for each enzyme isoform. bioivt.comlabcorp.com
Isotopic Exchange and Stability Studies in Biological Mimics
The reliability of (2R,3R,5S)-Omarigliptin-d3 as an internal standard is critically dependent on the stability of its deuterium labels. acanthusresearch.com A fundamental requirement is that these labels must not exchange with protons from the surrounding solution or matrix during the entire analytical process, from sample collection through to final measurement. acanthusresearch.com Any loss or exchange of deuterium would invalidate the quantitative results, making stability assessment an indispensable component of bioanalytical method validation. nih.govresearchgate.net
These validation studies are conducted in environments that mimic physiological conditions to ensure the isotopic label is robust. For (2R,3R,5S)-Omarigliptin-d3, this involves placing the deuterium atoms on molecular positions that are not susceptible to chemical or enzymatic exchange. acanthusresearch.com
Detailed Research Findings
While specific experimental stability reports for (2R,3R,5S)-Omarigliptin-d3 are proprietary, its use in regulated bioanalysis necessitates that it passes rigorous stability evaluations. nih.gov Such tests would confirm the compound's integrity in various biomimetic fluids designed to simulate the conditions it would encounter in vivo and in vitro.
Key environments for these stability tests include:
Simulated Gastric Fluid (SGF): To assess stability in the highly acidic conditions of the stomach.
Simulated Intestinal Fluid (SIF): To evaluate stability in the near-neutral pH of the small intestine.
Human Plasma: To confirm stability in the primary biological matrix used for pharmacokinetic analysis, ensuring no degradation or isotopic exchange from plasma enzymes or other components.
In these studies, the concentration of the deuterated standard is monitored over time at controlled temperatures. The absence of degradation and the lack of formation of the unlabeled parent compound confirm the stability of the isotopic label. The following table illustrates the typical design and expected results for these crucial stability assessments.
Table 1: Representative Stability of (2R,3R,5S)-Omarigliptin-d3 in Biological Mimics
| Biomimetic Medium | Incubation Time (hours) | Temperature (°C) | pH | Expected Outcome |
|---|---|---|---|---|
| Simulated Gastric Fluid | 2 | 37 | 1.2 | No significant isotopic exchange or degradation |
| Simulated Intestinal Fluid | 4 | 37 | 6.8 | No significant isotopic exchange or degradation |
| Human Plasma | 24 | 37 | 7.4 | No significant isotopic exchange or degradation |
| Processed Sample (Autosampler) | 48 | 4 | N/A | Stable in final extract |
Membrane Permeability Studies in Artificial Systems (e.g., PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a widely used in vitro method in pharmaceutical research to predict a drug's potential for passive absorption through the gastrointestinal wall. creative-bioarray.comevotec.compion-inc.com The assay measures the rate at which a compound diffuses from a donor well, across an artificial lipid-coated membrane, into an acceptor well. pion-inc.com This rate, expressed as an apparent permeability coefficient (Papp), is used to classify compounds and forecast their oral bioavailability. nih.gov
The membrane permeability of (2R,3R,5S)-Omarigliptin-d3 is anticipated to be effectively identical to that of non-deuterated Omarigliptin. The minor increase in mass from deuterium substitution does not significantly alter the key physicochemical factors governing passive diffusion, such as lipophilicity, molecular volume, and charge. researchgate.net Therefore, PAMPA data for Omarigliptin is directly applicable to its deuterated form and is valuable for understanding its absorption characteristics. evotec.com
Detailed Research Findings
Publicly accessible PAMPA data for Omarigliptin is not available. However, as an orally administered drug, it would have been subjected to such permeability screening during its development. A PAMPA-GIT (Gastrointestinal Tract) model would be employed to assess its passive permeability, typically alongside well-characterized reference compounds for high and low permeability.
The results would classify Omarigliptin's permeability, providing insight into its potential for absorption in the intestines. A high permeability classification is a desirable attribute for an oral medication. The table below illustrates how representative data from a PAMPA study would be structured, with a hypothetical but plausible classification for an effective oral drug like Omarigliptin.
Table 2: Representative PAMPA Permeability Data for Omarigliptin
| Compound | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Permeability Classification |
|---|---|---|
| Atenolol (Low Permeability Control) | < 1 | Low |
| Omarigliptin | 12.5 | High |
| Propranolol (High Permeability Control) | > 15 | High |
Note: Data are representative and for illustrative purposes only.
A high permeability result, as shown above, would suggest that the compound is well-absorbed through passive diffusion across the intestinal epithelium. creative-bioarray.comnih.gov
Stereochemical Considerations and Isomeric Purity in Research of 2r,3r,5s Omarigliptin D3
Impact of Stereoisomerism on Biological Activity in vitro
The spatial arrangement of atoms in a molecule can significantly influence its interaction with biological targets, such as enzymes and receptors. Research on omarigliptin (B609743) has demonstrated that its stereoisomers exhibit markedly different inhibitory activities against the DPP-4 enzyme.
Systematic evaluation of all eight stereoisomers of omarigliptin revealed that the (2R,3S,5R) isomer is the most potent inhibitor of DPP-4. acs.orgacs.orgresearchgate.net The trans orientation of the 2,5-difluorophenyl group and the 3-amino group on the tetrahydropyran (B127337) ring is crucial for optimal binding to the active site of the DPP-4 enzyme. acs.org Specifically, the (2R,3S) configuration of these substituents allows for a better fit within the enzyme's binding pocket compared to the (2S,3R) configuration. acs.org
While detailed in vitro activity data for (2R,3R,5S)-Omarigliptin-d3 is not extensively available in publicly accessible literature, the data for the non-deuterated stereoisomers of omarigliptin provides a clear indication of the structure-activity relationship. The biological activity is highly dependent on the specific stereoconfiguration. It is established that the (2R,3S,5R) isomer is the most active. acs.orgresearchgate.net Consequently, other stereoisomers, including the (2R,3R,5S) configuration, are expected to be significantly less potent as DPP-4 inhibitors.
The following table summarizes the known information on the in vitro DPP-4 inhibitory activity of omarigliptin and its stereoisomers.
| Compound/Isomer | DPP-4 IC50 (nM) | Potency Relative to (2R,3S,5R)-Omarigliptin |
| (2R,3S,5R)-Omarigliptin | 1.6 acs.org | 1 |
| Other Omarigliptin Stereoisomers | Significantly higher | Lower |
| (2R,3R,5S)-Omarigliptin | Data not available | Expected to be significantly lower |
| (2R,3R,5S)-Omarigliptin-d3 | Data not available | Expected to be significantly lower |
Note: IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity. A lower IC50 value indicates a higher potency.
The introduction of deuterium (B1214612) atoms in (2R,3R,5S)-Omarigliptin-d3 is not expected to significantly alter its intrinsic biological activity compared to its non-deuterated counterpart. The primary effect of deuteration is typically on the compound's metabolic stability due to the kinetic isotope effect, rather than its direct interaction with the biological target. nih.govresearchgate.net
Analytical Methods for Chiral Purity Assessment of Deuterated Compounds
Ensuring the stereochemical purity of a single-enantiomer drug is a critical aspect of pharmaceutical development and quality control. For deuterated compounds like (2R,3R,5S)-Omarigliptin-d3, analytical methods must be capable of separating and quantifying the desired stereoisomer from its other isomers, including its non-deuterated counterpart and other deuterated or non-deuterated stereoisomers.
Several analytical techniques are employed for the chiral purity assessment of pharmaceuticals. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for separating enantiomers and diastereomers. researchgate.netresearchgate.net The choice of the CSP is crucial and is determined by the specific chemical properties of the molecule being analyzed. For a molecule like omarigliptin, polysaccharide-based CSPs are often effective.
The separation of deuterated and non-deuterated isotopologues can also be achieved using chromatographic methods, although the separation can be challenging due to the small differences in their physicochemical properties. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for chiral analysis. In the presence of a chiral solvating agent or a chiral liquid crystal, the NMR spectra of enantiomers can be differentiated. researchgate.netresearchgate.net Deuterium NMR (2H NMR) can be particularly useful for analyzing deuterated compounds, providing information about the position and extent of deuteration, as well as the stereochemical environment of the deuterium atoms. researchgate.netwikipedia.org
The following table outlines the primary analytical methods used for the chiral purity assessment of deuterated compounds.
| Analytical Method | Principle of Separation/Detection | Application to (2R,3R,5S)-Omarigliptin-d3 |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of stereoisomers with a chiral stationary phase. | Separation of (2R,3R,5S)-Omarigliptin-d3 from its other stereoisomers and isotopologues. |
| Mass Spectrometry (MS) | Detection based on mass-to-charge ratio. | Can be coupled with HPLC (LC-MS) to confirm the identity and purity of the separated isomers and isotopologues. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Differentiation of stereoisomers in a chiral environment based on their distinct magnetic properties. | Determination of enantiomeric and diastereomeric purity. 2H NMR can confirm the location and extent of deuteration. |
| Capillary Electrophoresis (CE) | Separation based on differential migration of charged species in an electric field in the presence of a chiral selector. | An alternative to chiral HPLC for enantiomeric separation. |
Research on Stereochemical Stability under in vitro Conditions
The stereochemical stability of a chiral drug is its ability to resist conversion to other stereoisomers under various conditions, including storage and in vitro biological assays. Racemization or epimerization at any of the chiral centers would lead to the formation of impurities and a potential loss of efficacy and/or the emergence of undesirable off-target effects.
For omarigliptin, the stereocenters are located within the tetrahydropyran ring and at the carbon atom bearing the amino group. The stability of these centers is generally expected to be high under physiological pH and temperature conditions. Forced degradation studies on omarigliptin have shown it to be labile to hydrolysis, oxidation, and photolytic and thermal stress, but these studies did not specifically report on the stereochemical stability of the individual isomers.
The introduction of deuterium at a stereocenter can, in some cases, enhance its stability against racemization, a phenomenon known as the deuterium-enabled chiral switching (DECS). nih.govacs.org This is due to the kinetic isotope effect, where the heavier deuterium atom forms a stronger covalent bond with carbon compared to hydrogen, thus requiring more energy to break. nih.gov However, in (2R,3R,5S)-Omarigliptin-d3, the deuterium atoms are on the methylsulfonyl group, which is not a chiral center. Therefore, a direct stabilizing effect on the existing chiral centers from this specific deuteration is not expected.
Research on the stereochemical stability of omarigliptin isomers under in vitro conditions is not extensively published. However, based on the chemical structure, significant epimerization under typical in vitro assay conditions (e.g., physiological pH and temperature) is unlikely.
The table below summarizes the factors that can influence the stereochemical stability of (2R,3R,5S)-Omarigliptin-d3 in vitro.
| Influencing Factor | Potential Impact on Stereochemical Stability |
| pH | Extreme pH values (highly acidic or basic) could potentially catalyze epimerization at certain stereocenters, although this is generally unlikely for the stereocenters in omarigliptin under typical in vitro conditions. |
| Temperature | Elevated temperatures can increase the rate of chemical reactions, including potential degradation pathways that might affect stereochemical integrity. |
| Enzymatic Activity | While unlikely for the core stereocenters of omarigliptin, certain enzymes in in vitro systems could theoretically catalyze epimerization reactions. |
| Light Exposure | Photodegradation could potentially lead to the formation of degradation products with altered stereochemistry. |
Future Directions and Advanced Research Frontiers
Integration of Multi-Omics Data with Labeled Compound Research Methodologies
The era of precision medicine is driven by a holistic understanding of biological systems, which single-omics studies alone cannot provide. nygen.io Integrating multi-omics data—encompassing genomics, transcriptomics, proteomics, and metabolomics—offers a comprehensive view of a drug's mechanism of action and its system-wide effects. oxfordglobal.compharmalex.com The use of stable isotope-labeled compounds like (2R,3R,5S)-Omarigliptin-d3 is pivotal in these integrated analyses, acting as tracers to elucidate the metabolic fate and disposition of the parent drug, omarigliptin (B609743). researchgate.net
In a multi-omics workflow, (2R,3R,5S)-Omarigliptin-d3 can be administered in preclinical models to trace its journey through various biological compartments. Mass spectrometry-based analytical techniques can then distinguish the deuterated compound and its metabolites from endogenous molecules. researchgate.net This allows for precise mapping of the drug's interaction with metabolic networks (metabolomics), its influence on protein expression (proteomics), and subsequent changes in gene transcription (transcriptomics). nygen.io This integrated approach can uncover novel drug targets, identify biomarkers for patient stratification, and reveal potential off-target effects that might be missed by conventional analyses. nygen.iopharmalex.com
Table 1: Conceptual Framework for Multi-Omics Integration with (2R,3R,5S)-Omarigliptin-d3
| Omics Layer | Methodology | Application for (2R,3R,5S)-Omarigliptin-d3 | Potential Insights |
|---|---|---|---|
| Metabolomics | LC-MS/MS | Tracing the biotransformation and distribution of the deuterated drug. | Identification of novel metabolites; clarification of metabolic pathways and clearance mechanisms. |
| Proteomics | Differential Expression Analysis | Quantifying changes in protein levels in response to drug exposure. | Understanding effects on target (DPP-4) and off-target proteins; pathway analysis. nygen.io |
| Transcriptomics | RNA-Sequencing | Analyzing gene expression changes following drug administration. | Revealing downstream genetic regulation; identifying compensatory mechanisms. |
| Genomics | GWAS / Sequencing | Correlating genetic variations with drug response variability. | Identifying genetic markers that predict efficacy or adverse events. |
High-Throughput Screening Methodologies Incorporating Deuterated Standards
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries. The accuracy and reliability of HTS assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), depend heavily on the quality of the internal standard used for quantification. nih.gov Deuterated compounds are considered the gold standard for internal standards in mass spectrometry because their physicochemical properties are nearly identical to the analyte, but they are distinguishable by mass. clearsynth.comtexilajournal.com
(2R,3R,5S)-Omarigliptin-d3 is an ideal internal standard for the high-throughput quantification of omarigliptin in biological samples. clearsynth.com Its use can significantly improve assay precision and accuracy by compensating for variations in sample extraction, matrix effects, and instrument response. nih.govresearchgate.net In complex biological matrices like plasma or tissue homogenates, endogenous or exogenous compounds can suppress or enhance the ionization of the analyte, leading to erroneous measurements. nih.gov Because a deuterated standard co-elutes with the non-labeled analyte and experiences the same ionization effects, it provides a more reliable correction, reducing inter-patient variability and enhancing the robustness of the analytical method. texilajournal.comresearchgate.net
Table 2: Performance Comparison of Internal Standards in Bioanalytical Assays
| Performance Metric | Structural Analog Standard | Deuterated Internal Standard (e.g., Omarigliptin-d3) | Rationale for Improvement |
|---|---|---|---|
| Matrix Effect Variability | High | Low | Co-elution of the deuterated standard with the analyte ensures both are equally affected by ion suppression or enhancement. nih.gov |
| Assay Precision (CV%) | Higher (e.g., 7.6%-9.7%) researchgate.net | Lower (e.g., 2.7%-5.7%) researchgate.net | More effective compensation for procedural and matrix-induced variations. |
| Recovery Consistency | Moderate | High | Near-identical chemical properties lead to more consistent behavior during sample preparation and extraction. nih.gov |
| Quantification Accuracy | Good | Excellent | The standard's response more accurately reflects the analyte's concentration across different sample matrices. texilajournal.com |
Development of Novel Isotopic Labeling Strategies for Drug Research
While deuterium (B1214612) labeling is a well-established strategy, ongoing research focuses on developing more sophisticated and versatile isotopic labeling techniques to address complex questions in drug metabolism and disposition. musechem.comchemicalsknowledgehub.com For a molecule like omarigliptin, future research could move beyond simple deuteration to explore other novel labeling approaches. These strategies are designed to place stable isotopes in metabolically stable positions to prevent their loss during biological processing. chemicalsknowledgehub.com
Advanced strategies could include:
Positional Isotope Exchange: Developing methods to selectively replace specific hydrogen atoms with deuterium. This allows for fine-tuning the kinetic isotope effect to block metabolism at a particular "metabolic hotspot" while leaving other parts of the molecule unchanged. alfa-chemistry.com
Multi-Isotope Labeling: Incorporating a combination of stable isotopes, such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (B135050) (¹⁵N), into the omarigliptin scaffold. This creates a unique mass signature that facilitates complex metabolite identification and flux analysis studies. acs.org
Late-Stage Functionalization: Creating innovative synthetic methods to introduce isotopic labels into a complex molecule like omarigliptin at a late stage of its synthesis. This approach is more efficient, reducing costs and timelines for producing labeled compounds for research. musechem.comchemicalsknowledgehub.com
These novel strategies provide more powerful tools for ADME (absorption, distribution, metabolism, and excretion) studies, enabling a deeper understanding of a drug's behavior in vivo. researchgate.netchemicalsknowledgehub.com
Computational Chemistry and Molecular Modeling Applications with Labeled Analogues
Computational chemistry and molecular modeling have become indispensable tools in drug design, allowing researchers to predict how chemical modifications will affect a drug's behavior. alfa-chemistry.com These methods are increasingly being applied to understand the subtle but significant effects of isotopic substitution. oup.com For (2R,3R,5S)-Omarigliptin-d3, computational approaches can provide valuable insights that guide experimental work.
Molecular modeling can be used to predict how deuteration impacts the conformational flexibility and binding energy of omarigliptin within the active site of its target enzyme, dipeptidyl peptidase-4 (DPP-4). Although isotopic substitution does not change the potential energy surface, it does alter intramolecular vibrations, which can influence intermolecular interactions. osti.gov Quantum mechanics calculations can model the change in zero-point energy of C-D bonds versus C-H bonds, helping to explain the kinetic isotope effect on metabolic stability. alfa-chemistry.com Furthermore, molecular dynamics simulations can predict how deuteration might alter interactions with metabolic enzymes like cytochromes P450, providing a theoretical basis for observed changes in pharmacokinetic profiles. alfa-chemistry.com
Table 3: Applications of Computational Modeling for (2R,3R,5S)-Omarigliptin-d3
| Modeling Technique | Objective | Predicted Parameters | Relevance to Drug Development |
|---|---|---|---|
| Molecular Docking | Assess binding to DPP-4 and metabolic enzymes. | Binding affinity, interaction energies, optimal binding pose. oup.comresearchgate.net | Predict whether deuteration affects target engagement or susceptibility to metabolic enzymes. |
| Quantum Mechanics (QM) | Analyze bond strength and reactivity. | Vibrational frequencies, zero-point energy, activation barriers for bond cleavage. | Quantify the kinetic isotope effect to predict metabolic stability. |
| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the drug-protein complex. | Conformational stability, solvent interactions, dynamic hydrogen bonding. | Understand how deuteration might alter the residence time at the target or interactions with water molecules. nih.gov |
| Pharmacokinetic (PK) Modeling | Predict ADME properties based on molecular structure. | Half-life, clearance rate, bioavailability. alfa-chemistry.com | Guide the design of deuterated drugs with optimized pharmacokinetic profiles. |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing the stereochemical purity of (2R,3R,5S)-Omarigliptin-d3?
- Methodology : Use chiral high-performance liquid chromatography (HPLC) coupled with polarimetric detection to confirm stereochemical integrity. Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, should validate deuterium incorporation at specific positions. Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular formula and isotopic enrichment .
- Data Presentation : Tabulate NMR chemical shifts, HRMS m/z values, and HPLC retention times against non-deuterated Omarigliptin controls. Highlight deviations >0.1 ppm (NMR) or >0.01 Da (HRMS) as potential impurities .
Q. How should researchers design stability studies for (2R,3R,5S)-Omarigliptin-d3 under varying storage conditions?
- Experimental Design : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor deuterium retention via LC-MS. Include controls for photolytic, oxidative, and hydrolytic stress. Use isotopic ratio mass spectrometry (IRMS) to quantify loss .
- Data Analysis : Compare degradation kinetics with non-deuterated analogs to assess isotopic effects on stability. Report percentage deuterium retention and degradation byproducts in a time-resolved table .
Q. What protocols ensure batch-to-batch consistency in synthesizing (2R,3R,5S)-Omarigliptin-d3?
- Quality Control : Implement in-process controls (IPCs) at each synthetic step, including intermediate -NMR to track deuterium incorporation. Validate final products using triple-quadrupole MS for isotopic distribution patterns .
- Documentation : Adhere to ICH Q6A guidelines for specification thresholds (e.g., enantiomeric excess ≥99%, deuterium enrichment ≥98%). Include raw spectral data and chromatograms in supplementary information .
Advanced Research Questions
Q. How can isotope effects of (2R,3R,5S)-Omarigliptin-d3 influence its pharmacokinetic (PK) profiling compared to the non-deuterated compound?
- Study Design : Conduct parallel PK studies in animal models using LC-MS/MS to quantify plasma concentrations. Compare area under the curve (AUC), half-life (), and metabolite profiles. Use deuterium-labeled internal standards to minimize matrix effects .
- Contradiction Analysis : If discrepancies arise, investigate deuterium kinetic isotope effects (KIEs) on cytochrome P450-mediated metabolism. Apply Michaelis-Menten kinetics to enzyme assays with deuterated vs. non-deuterated substrates .
Q. What strategies resolve conflicting metabolic pathway data for (2R,3R,5S)-Omarigliptin-d3 across in vitro and in vivo models?
- Methodology : Perform cross-species hepatocyte incubation studies and compare metabolite profiles via untargeted metabolomics (UHPLC-QTOF-MS). Validate findings using stable isotope tracing in vivo .
- Data Reconciliation : Use hierarchical clustering analysis to group metabolites by origin (host vs. microbial metabolism). Disambiguate artifacts by spiking synthetic deuterated metabolites into control matrices .
Q. How do researchers validate the isotopic integrity of (2R,3R,5S)-Omarigliptin-d3 in complex biological matrices during tracer studies?
- Analytical Workflow : Employ solid-phase extraction (SPE) for sample cleanup, followed by tandem MS with selected reaction monitoring (SRM) for deuterated ions. Validate recovery rates using -labeled analogs as internal standards .
- Statistical Rigor : Report limit of detection (LOD) and quantification (LOQ) for deuterated species. Use ANOVA to assess matrix effects across tissues (e.g., plasma vs. liver homogenates) .
Data Presentation and Reproducibility
Q. What are the best practices for reporting spectroscopic data of (2R,3R,5S)-Omarigliptin-d3 to ensure reproducibility?
- Guidelines : Follow the Organic Letters Data Preparation Checklist:
- Include full -, -, and 2D NMR spectra (COSY, HSQC) in supplementary data.
- Annotate HRMS spectra with isotopic patterns and compare theoretical vs. observed m/z values .
Q. How should researchers address discrepancies in deuterium enrichment levels reported across independent studies?
- Root-Cause Analysis : Audit synthetic protocols (e.g., solvent purity, catalyst lot variability) and analytical calibration methods. Use inter-laboratory round-robin testing with blinded samples .
- Resolution Framework : Publish raw datasets in repositories like Zenodo with DOI links. Apply consensus thresholds for isotopic purity (e.g., ±0.5% deviation) in collaborative studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
